3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea
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Overview
Description
3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea is a complex organic compound that features a furan ring, a pyridine ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea typically involves the reaction of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyridine rings can interact with aromatic residues in the enzyme’s active site, while the thiourea group can form hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazol-4-yl chalcones: These compounds also contain a furan ring and have shown potential as anticancer agents.
Uniqueness
3-[(Furan-2-yl)methyl]-1-{[(pyridin-3-yl)methylidene]amino}thiourea is unique due to its combination of a furan ring, a pyridine ring, and a thiourea group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C12H12N4OS |
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Molecular Weight |
260.32 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(pyridin-3-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18) |
InChI Key |
MVVFYVDUEKTAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2 |
Origin of Product |
United States |
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